molecular formula C7H10N2 B12349988 rac-(1R,4S,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile

rac-(1R,4S,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile

Cat. No.: B12349988
M. Wt: 122.17 g/mol
InChI Key: ZYGSYWNTOIZIMA-XVMARJQXSA-N
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Description

rac-(1R,4S,5R)-2-azabicyclo[221]heptane-5-carbonitrile is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,4S,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile typically involves the use of starting materials that can form the bicyclic structure through cyclization reactions. One common method involves the reaction of a suitable nitrile with a bicyclic amine precursor under specific conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,4S,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile group or other parts of the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

rac-(1R,4S,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which rac-(1R,4S,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,4S,5R,6R)-2-oxa-3-azabicyclo[2.2.1]heptane-5,6-diol
  • rac-(1R,4R,5R)-1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid
  • rac-(1R,2S,4R,5R)-2-methylbicyclo[2.2.1]heptane-2,5-diol

Uniqueness

rac-(1R,4S,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile is unique due to its specific bicyclic structure and the presence of a nitrile group. This combination of features imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

(1R,4S,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile

InChI

InChI=1S/C7H10N2/c8-3-5-1-7-2-6(5)4-9-7/h5-7,9H,1-2,4H2/t5-,6+,7-/m0/s1

InChI Key

ZYGSYWNTOIZIMA-XVMARJQXSA-N

Isomeric SMILES

C1[C@@H]2C[C@H]([C@H]1CN2)C#N

Canonical SMILES

C1C2CC(C1CN2)C#N

Origin of Product

United States

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